(R)-Tert-Butyl 2-ethylmorpholine-4-carboxylate
Description
(R)-Tert-Butyl 2-ethylmorpholine-4-carboxylate is a chiral morpholine derivative featuring a tert-butyl carboxylate group at the 4-position and an ethyl substituent at the 2-position of the morpholine ring. The tert-butyl group serves as a protective moiety for the carboxylate, enhancing stability during synthetic processes . This compound is primarily utilized in pharmaceutical and agrochemical research as a chiral building block or intermediate. Its stereochemistry (R-configuration) is critical for applications in asymmetric synthesis, where enantioselectivity influences biological activity or material properties.
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl (2R)-2-ethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-5-9-8-12(6-7-14-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
InChI Key |
XTMZHZJMGHLLLL-SECBINFHSA-N |
Isomeric SMILES |
CC[C@@H]1CN(CCO1)C(=O)OC(C)(C)C |
Canonical SMILES |
CCC1CN(CCO1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of ®-Tert-Butyl 2-ethylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and ethyl bromide under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
®-Tert-Butyl 2-ethylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
®-Tert-Butyl 2-ethylmorpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Tert-Butyl 2-ethylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Tools like SHELX () are critical for resolving stereochemistry and confirming R-configurations .
- Biological Activity: No direct toxicity or efficacy data are available for the target compound, highlighting a research gap.
- Synthetic Routes : Most analogs likely employ similar strategies (e.g., Boc protection), but substituent-specific steps (e.g., benzylation in ) require optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
